2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1,2,3,4-tetrahydroquinoline under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H15N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-5,8-9,13,15H,6-7H2,1H3 |
InChI Key |
BOFRZRNYLNLNQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCC3=CC=CC=C3N2 |
Origin of Product |
United States |
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